molecular formula C14H24N2O2 B13463478 Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate

Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate

Cat. No.: B13463478
M. Wt: 252.35 g/mol
InChI Key: LPEZLYPDECBKAJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensionality, making it an attractive scaffold in drug design and materials science. The compound combines the bicyclo[1.1.1]pentane moiety with a piperazine ring, further functionalized with a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of carbene insertion and radical addition methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the piperazine ring.

    Substitution: Nucleophilic substitution reactions can introduce

Properties

IUPAC Name

tert-butyl 4-(1-bicyclo[1.1.1]pentanyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)15-4-6-16(7-5-15)14-8-11(9-14)10-14/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEZLYPDECBKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C23CC(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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